PTH-4-hydroxyproline

Vue d'ensemble

Description

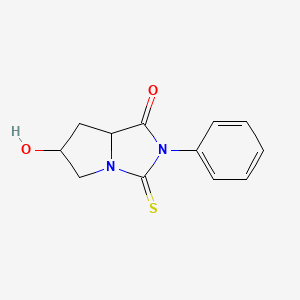

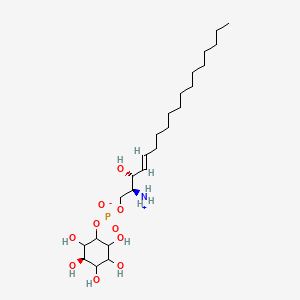

PTH-4-hydroxyproline is a chemical compound with the empirical formula C12H12N2O2S . It has a molecular weight of 248.30 . It is a solid substance that is stored at temperatures below -20°C .

Molecular Structure Analysis

The molecular structure of PTH-4-hydroxyproline is represented by the SMILES string OC1CC2N (C1)C (=S)N (C2=O)c3ccccc3 . This notation provides a way to represent the structure of the molecule in text format.

Physical And Chemical Properties Analysis

PTH-4-hydroxyproline is a solid substance that is stored at temperatures below -20°C . It has a molecular weight of 248.30 . The predicted density is 1.50±0.1 g/cm3 . The predicted boiling point is 392.7±52.0 °C .

Applications De Recherche Scientifique

Bone Tissue Engineering and Fracture Healing

- PTH (Parathyroid Hormone) is extensively studied for its role in bone formation, particularly in osteoporosis treatment and bone tissue engineering. Using a bone tissue engineering model, research by Pettway et al. (2005) demonstrated that PTH treatment can lead to increased bone formation in implanted bone marrow stromal cells (BMSC). This suggests its potential utility in tissue engineering, fracture healing, and implant integration (Pettway et al., 2005).

Collagen Synthesis and Metabolism

- PTH and its derivatives have been shown to affect collagen synthesis and metabolism. A study by Canalis et al. (1989) indicated that PTH can stimulate collagen synthesis, mediated by local production of insulin-like growth factor (IGF) I, in bone cultures (Canalis et al., 1989). Another study by Kream et al. (1986) reported that PTH inhibits collagen synthesis in a cloned rat osteosarcoma cell line, providing insights into the hormonal regulation of collagen metabolism (Kream et al., 1986).

Enhancement of Bone Regeneration

- In a study by Dave et al. (2019), hydroxyapatite nanorods loaded with PTH were found to significantly enhance the anabolic activity of PTH for bone regeneration. This novel approach indicates the potential for more targeted and effective treatments for bone-related conditions (Dave et al., 2019).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

Orientations Futures

A recent study focused on optimizing the trans-4-hydroxyproline synthesis pathway by rearranging the central carbon metabolism in Escherichia coli . The study presents a strategy for establishing a microbial cell factory capable of producing trans-4-hydroxyproline at high levels, making it suitable for large-scale industrial production . This study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .

Mécanisme D'action

Target of Action

PTH-4-Hydroxyproline, also known as 4-hydroxyproline, is a derivative of the amino acid proline . The primary target of this compound is the enzyme prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of 4-hydroxyproline in collagens by the hydroxylation of proline residues . The hydroxylation of proline residues in collagen is essential for the stability of the collagen triple helix .

Mode of Action

The interaction of PTH-4-Hydroxyproline with its target, prolyl 4-hydroxylase, results in the formation of 4-hydroxyproline . This reaction requires Fe2+, O2, ascorbate, and 2-oxoglutarate, and involves an oxidative decarboxylation of 2-oxoglutarate . The formation of 4-hydroxyproline residues in collagen is a post-translational modification that contributes to the stability and structural integrity of the collagen triple helix .

Biochemical Pathways

The formation of PTH-4-Hydroxyproline is part of the collagen synthesis pathway . The metabolic flux of α-ketoglutarate in the tricarboxylic acid (TCA) cycle is enhanced, and the heterologous phosphoenolketolase (NOG) pathway is introduced to redirect the carbon flux from glucose to acetyl-CoA . This enhances the carbon flux of the TCA cycle, which is crucial for the production of PTH-4-Hydroxyproline .

Pharmacokinetics

It is known that most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway . This suggests that PTH-4-Hydroxyproline may have a relatively short half-life in the body.

Result of Action

The formation of PTH-4-Hydroxyproline in collagen contributes to the stability and structural integrity of the collagen triple helix . This has significant implications for tissue structure and function, as collagen is a major component of connective tissues. The presence of PTH-4-Hydroxyproline in collagen can also influence cell behavior and cancer progression .

Action Environment

The action of PTH-4-Hydroxyproline is influenced by various environmental factors. For instance, the availability of cofactors such as Fe2+ and O2 is crucial for the hydroxylation reaction catalyzed by prolyl 4-hydroxylase . Furthermore, the rate of sugar supplementation can control the dissolved oxygen concentrations during fermentation, influencing the production of PTH-4-Hydroxyproline .

Propriétés

IUPAC Name |

6-hydroxy-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSRXSXSBLAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)N(C2=S)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PTH-4-hydroxyproline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)

![N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide](/img/structure/B3183233.png)

![N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide](/img/structure/B3183242.png)

![2-[(1R)-2-[2-[(1R,3R)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B3183245.png)

![2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B3183253.png)